N-(2-bromophenyl)-3-phenylpropanamide
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Overview
Description
N-(2-bromophenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-phenylpropanamide typically involves the reaction of 2-bromoaniline with 3-phenylpropanoic acid or its derivatives. One common method is the acylation of 2-bromoaniline using 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Concentrated nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Substitution: Formation of N-(2-azidophenyl)-3-phenylpropanamide or N-(2-thiocyanatophenyl)-3-phenylpropanamide.
Reduction: Formation of N-(2-bromophenyl)-3-phenylpropanamine.
Oxidation: Formation of nitro or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the amide group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-3-phenylpropanamide
- N-(2-fluorophenyl)-3-phenylpropanamide
- N-(2-iodophenyl)-3-phenylpropanamide
Comparison: N-(2-bromophenyl)-3-phenylpropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Properties
IUPAC Name |
N-(2-bromophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFKHBEKDTROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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